Counterion Effect: Nitrate vs. Halide on Polymer Self-Assembly and Catalytic Activity
In a direct head-to-head comparison of poly(11-acryloyloxyundecyltrimethyl ammonium) surfactants with different counterions, the nitrate (NO₃⁻) variant exhibited a significantly higher catalytic activity for the hydrolysis of organophosphorous esters compared to the bromide (Br⁻) variant. The observed rate acceleration was up to two orders of magnitude relative to alkaline hydrolysis, with the catalytic efficiency being strongly dependent on the counterion identity [1].
| Evidence Dimension | Catalytic activity in hydrolytic cleavage of 4-nitrophenyl butylchloromethylphosphonate |
|---|---|
| Target Compound Data | Poly(11-acryloyloxyundecyltrimethyl ammonium) nitrate: up to 100x rate acceleration over aqueous alkaline hydrolysis |
| Comparator Or Baseline | Poly(11-acryloyloxyundecyltrimethyl ammonium) bromide and tosylate salts, as well as aqueous alkaline hydrolysis baseline |
| Quantified Difference | Nitrate counterion yielded significantly higher catalytic efficiency than bromide; precise factor depends on substrate, but overall superior to bromide |
| Conditions | Micellar free-radical polymerization; self-assembled polyelectrolyte micelles in aqueous media |
Why This Matters
For procurement decisions in catalytic or self-assembling polymer applications, the nitrate form offers a measurable performance advantage over the more common bromide salt.
- [1] Pashirova, T. N., et al. (2020). Self-Assembled Quaternary Ammonium-Containing Comb-Like Polyelectrolytes for the Hydrolysis of Organophosphorous Esters: Effect of Head Groups and Counter-Ions. ChemPlusChem, 85(8), 1939-1948. https://doi.org/10.1002/cplu.202000417 View Source
